molecular formula C20H22ClN3O3 B2357169 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea CAS No. 955237-98-6

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2357169
CAS No.: 955237-98-6
M. Wt: 387.86
InChI Key: OUQBLMJWGKNERE-UHFFFAOYSA-N
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Description

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea is a complex organic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound features a unique structure that combines a pyrrolidinone ring, a chlorophenyl group, and a methoxybenzyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the pyrrolidinone intermediate.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is typically introduced through a Friedel-Crafts alkylation reaction, where the pyrrolidinone intermediate reacts with a methoxybenzyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Urea Moiety: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate or a carbodiimide under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the pyrrolidinone ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous or organic solvent, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides, typically in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific enzymes or receptors.

    Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other valuable chemicals or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-hydroxybenzyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.

    1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methylbenzyl)urea: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-27-18-8-2-14(3-9-18)11-22-20(26)23-12-15-10-19(25)24(13-15)17-6-4-16(21)5-7-17/h2-9,15H,10-13H2,1H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQBLMJWGKNERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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